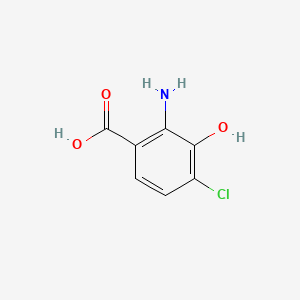

2-Amino-4-chloro-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPFJPQZFIOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177794 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23219-33-2 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Modulator of the Kynurenine Pathway

2-Amino-4-chloro-3-hydroxybenzoic acid, also known as 4-Chloro-3-hydroxyanthranilic acid, is a synthetic aromatic compound of significant interest in the fields of neurobiology and drug discovery. Its structural resemblance to 3-hydroxyanthranilic acid, a key metabolite in the kynurenine pathway, positions it as a valuable tool for investigating the intricate balance of neuroactive compounds in the central nervous system. The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. Aberrant activity of this pathway has been implicated in a range of neurological and psychiatric disorders, making its modulation a critical area of therapeutic research. This guide provides a comprehensive overview of this compound, from its chemical synthesis and analytical characterization to its biological significance and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, stability, and suitability for various experimental and formulation contexts.

| Property | Value | Source |

| CAS Number | 23219-33-2 | American Elements |

| Chemical Formula | C₇H₆ClNO₃ | American Elements |

| Molecular Weight | 187.58 g/mol | American Elements |

| Appearance | Off-white to pale brown crystalline powder | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | 363.8 °C at 760 mmHg | American Elements |

| Density | 1.636 g/cm³ | American Elements |

| Solubility | Soluble in methanol, DMSO, and ethyl acetate.[1] | Inferred from related compounds |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-4-chlorobenzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-4-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2-amino-4-chloro-5-nitrobenzoic acid.

Step 2: Diazotization and Hydrolysis

-

Suspend 2-amino-4-chloro-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

-

Reflux the mixture for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-hydroxy-4-chloro-5-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

-

Dissolve 2-hydroxy-4-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using iron, heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron salts or the catalyst.

-

Cool the filtrate and adjust the pH to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and concentration of this compound. The following protocols provide a framework for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.

-

Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH groups, the chemical shifts of which can be concentration and temperature-dependent.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically δ > 10 ppm).

¹³C NMR (in DMSO-d₆):

-

Expect seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (-COOH, -NH₂, -OH, -Cl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI-MS):

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 188.58.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 186.58.

Tandem Mass Spectrometry (MS/MS):

-

Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Biological Significance and Applications in Drug Development

The primary biological relevance of this compound lies in its ability to inhibit 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO), a key enzyme in the kynurenine pathway.[2]

The Kynurenine Pathway and its Neurological Implications

Caption: Inhibition of 3-HAAO in the Kynurenine Pathway.

3-HAAO catalyzes the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate semialdehyde, which is a precursor to the excitotoxic quinolinic acid.[2] By inhibiting 3-HAAO, this compound can reduce the production of quinolinic acid.[2] Elevated levels of quinolinic acid are associated with neuronal cell death and have been implicated in the pathophysiology of several neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in inflammatory conditions of the central nervous system.

Therapeutic Potential

The ability of this compound to attenuate the production of quinolinic acid makes it a promising lead compound for the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders.[2] Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of these diseases, is warranted.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar aromatic acids and amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical tool for researchers in the fields of neuroscience and drug discovery. Its role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase provides a clear mechanism for its potential therapeutic applications in mitigating the neurotoxic effects of quinolinic acid. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and biological significance, offering a solid foundation for its further investigation and development as a potential therapeutic agent.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Heyes, M. P., & Markey, S. P. (1988). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase. Brain Research Bulletin, 21(3), 517-520.

-

MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid

Foreword: A Molecule of Latent Potential

Substituted anthranilic acids represent a cornerstone in the edifice of modern synthetic chemistry. Their unique trifecta of functional groups—an amine, a carboxylic acid, and a modifiable aromatic ring—renders them exceptionally versatile precursors for a vast array of complex molecules. This guide focuses on a specific, yet under-documented member of this family: This compound . While direct literature on this compound is sparse, its structural motifs are shared by well-characterized molecules of significant industrial and pharmaceutical relevance.

As a senior application scientist, the purpose of this document is not merely to collate existing data, but to build a predictive and practical framework for researchers. By analyzing the established chemistry of its analogs, we can infer the properties, reactivity, and potential applications of this compound. This guide is structured to provide a logical progression from fundamental identity to practical application, empowering researchers in medicinal chemistry, materials science, and drug development to unlock its potential.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The identity of this compound is established by its unique combination of functional groups on the benzoic acid scaffold.

Compound Identification

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23219-32-2 | [1] |

| Synonym | 4-Chloro-3-hydroxyanthranilic acid | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| InChI Key | VWEPFJPQZFIOAU-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of a compound dictate its handling, purification, and reaction conditions. While experimental data for this specific isomer is limited, the following properties have been reported or can be reliably estimated.

| Property | Value | Notes | Source |

| Density | 1.636 g/cm³ | Predicted value. | [1] |

| Boiling Point | 363.8 °C at 760 mmHg | Predicted value. | [1] |

| Melting Point | Not available | The related isomer, 2-Amino-4-chlorobenzoic acid, melts at 231-233 °C, suggesting a high melting point is likely for the title compound due to strong intermolecular hydrogen bonding. | |

| Appearance | Not available | Expected to be an off-white to tan crystalline powder, typical for this class of compounds. | N/A |

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. In the absence of published spectra for this compound, we can predict its characteristic spectroscopic signatures based on functional group analysis and comparison with structurally similar molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. In a solvent like DMSO-d₆, one would anticipate two distinct aromatic protons, likely appearing as doublets due to ortho-coupling. The labile protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups would appear as broad singlets with chemical shifts highly dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon spectrum should display seven distinct signals. The carboxyl carbon (-COOH) will be the most downfield signal (>165 ppm). The aromatic carbons will appear in the typical 110-150 ppm range, with their specific shifts influenced by the electronic effects of the amino, hydroxyl, and chloro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A very broad peak from ~2500 to 3300 cm⁻¹ would indicate the O-H stretch of the hydrogen-bonded carboxylic acid. Overlapping this region, distinct N-H stretching bands from the primary amine would appear around 3350-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid is expected around 1680-1710 cm⁻¹. The C-Cl stretch will be visible in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187, with a characteristic M+2 peak at m/z 189 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of H₂O (m/z 169) and COOH (m/z 142).

Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Proposed Synthetic Pathway

While no direct synthesis for this compound is published, a logical and efficient pathway can be proposed based on established methodologies for related isomers. A robust approach would involve the nitration of a chlorinated phenol, followed by carboxylation and subsequent reduction of the nitro group. This multi-step process leverages common and scalable laboratory reactions.

A plausible synthesis is outlined below:

-

Nitration: Begin with 2-chlorophenol. Reaction with nitric acid under controlled temperature conditions would selectively install a nitro group, likely directed para to the hydroxyl group to yield 2-chloro-4-nitrophenol.

-

Kolbe-Schmitt Carboxylation: The resulting nitrophenol can be carboxylated. Treatment with a strong base (e.g., sodium hydroxide) to form the phenoxide, followed by reaction with carbon dioxide under pressure and heat, would introduce a carboxylic acid group ortho to the hydroxyl group, yielding 4-chloro-3-hydroxy-2-nitrobenzoic acid.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This is reliably achieved using a variety of reagents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, to yield the final product, this compound.

Caption: Potential applications derived from the core chemical structure.

Safety and Handling

Proper laboratory safety protocols are paramount when handling any chemical. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of similar compounds.

The GHS hazard classifications for related amino-hydroxy-benzoic acids typically include:

-

Harmful if swallowed [2]* Causes skin irritation [2]* Causes serious eye irritation [2]* May cause respiratory irritation [2]

Recommended Precautions

| Precaution Type | Recommended Action |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

| First Aid | If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. If swallowed: Rinse mouth and seek medical advice. |

Conclusion

This compound is a molecule of significant synthetic potential that remains largely unexplored. Its physicochemical properties, predicted from its structure and the behavior of its analogs, mark it as a stable, crystalline solid. The presence of three distinct and reactive functional groups makes it a highly attractive building block for both medicinal chemistry and materials science. Proposed synthetic routes appear feasible using standard organic chemistry techniques. As researchers continue to seek novel molecular scaffolds, compounds like this offer a promising foundation for the development of next-generation pharmaceuticals and advanced materials. The insights provided in this guide aim to catalyze that exploration.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. Retrieved from [Link]

-

LookChem. (n.d.). The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

Farag, A. M., Teoh, S. G., et al. (2011). 2-Amino-4-chlorobenzoic acid. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid

Abstract

This compound is a valuable substituted anthranilic acid derivative, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its specific substitution pattern presents unique challenges in regioselectivity that necessitate a carefully designed synthetic strategy. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway, grounded in established principles of organic chemistry. We will explore a multi-step synthesis beginning from a commercially available precursor, detailing the causality behind experimental choices, providing step-by-step protocols for key transformations, and offering insights into reaction mechanisms and potential optimization strategies. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds requires meticulous planning to control the regiochemical outcome of each transformation. The target molecule, this compound, features four different substituents on a benzene ring, including an activating amino group, a strongly activating hydroxyl group, and a deactivating carboxylic acid, alongside a halogen. The interplay of the electronic effects of these groups dictates the feasibility and order of synthetic operations.

A direct, single-pot synthesis is not feasible. Therefore, a retrosynthetic analysis suggests a pathway where the final step is the reduction of a nitro group, a reliable and high-yielding transformation. This approach avoids subjecting the sensitive and highly activating amino group to the harsh conditions of electrophilic aromatic substitution reactions. Our proposed forward synthesis begins with 3-hydroxybenzoic acid, proceeding through a sequence of chlorination, nitration, and reduction.

Proposed Synthetic Pathway

The recommended pathway involves three key transformations. The order of these steps is critical to leverage the directing effects of the substituents and achieve the desired isomer.

Caption: Proposed three-step synthesis pathway for the target molecule.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Regioselective Chlorination of 3-Hydroxybenzoic acid

Objective: To install a chlorine atom at the C-4 position, yielding 4-Chloro-3-hydroxybenzoic acid.

Causality and Expertise: The hydroxyl group is a powerful ortho, para-director. The carboxylic acid group is a meta-director. Both groups direct incoming electrophiles to the C-4 and C-6 positions. Chlorination at C-4 is sterically less hindered than at C-6 (which is flanked by two substituents). Using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) allows for controlled, selective monochlorination.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding cold water.

-

Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Chloro-3-hydroxybenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Nitration of 4-Chloro-3-hydroxybenzoic acid

Objective: To introduce a nitro group at the C-2 position to form 4-Chloro-3-hydroxy-2-nitrobenzoic acid.

Causality and Expertise: This step is a critical example of leveraging competing directing effects. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the chloro (-Cl) group is a deactivating but also ortho, para-director. The carboxylic acid (-COOH) is a deactivating meta-director.

-

The powerful -OH group directs nitration to its ortho positions: C-2 and C-6.

-

The -COOH group directs to its meta positions: C-2 and C-6.

-

The -Cl group directs to its ortho position (C-5) and para position (C-2).

The C-2 position is strongly favored as it is activated by the hydroxyl group, the chloro group, and is meta to the carboxyl group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) under controlled temperatures to prevent side reactions.[1][2]

Experimental Protocol:

-

To a flask containing concentrated sulfuric acid (e.g., 3-4 mL per gram of substrate), cool the acid to 0 °C in an ice/salt bath.

-

Slowly add 4-Chloro-3-hydroxybenzoic acid (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

-

Add the cold nitrating mixture dropwise to the substrate solution, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product, 4-Chloro-3-hydroxy-2-nitrobenzoic acid, in a vacuum oven. Further purification can be done by recrystallization if necessary.

Caption: Experimental workflow for the nitration step.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amino group, yielding the final product, this compound.

Causality and Expertise: The reduction of an aromatic nitro group is a fundamental transformation that can be achieved with various reagents.[3]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is effective. However, Pd/C can sometimes cause dehalogenation (removal of the chlorine atom).[4] Raney Nickel is often a safer choice for halogenated compounds.

-

Metal/Acid Reduction: A classic and cost-effective method involves using a metal like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[4][5] The reaction of tin(II) chloride in concentrated HCl is a particularly reliable method for this transformation.[6] This method is robust and generally avoids dehalogenation.

Experimental Protocol (using SnCl₂):

-

In a round-bottom flask, suspend 4-Chloro-3-hydroxy-2-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture in an ice bath.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated HCl portion-wise, keeping the temperature below 20 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully by adding a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic tin salts.

-

Acidify the filtrate with acetic acid or dilute HCl to a pH of ~4-5 to precipitate the amphoteric amino acid product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

Quantitative Data and Characterization

The following table provides expected parameters for the synthesis. Yields are representative and highly dependent on reaction scale and purification efficiency.

| Step | Transformation | Starting Material | Key Reagents | Typical Yield | Product |

| 1 | Chlorination | 3-Hydroxybenzoic acid | SO₂Cl₂ | 75-85% | 4-Chloro-3-hydroxybenzoic acid |

| 2 | Nitration | 4-Chloro-3-hydroxybenzoic acid | HNO₃, H₂SO₄ | 80-90% | 4-Chloro-3-hydroxy-2-nitrobenzoic acid |

| 3 | Reduction | 4-Chloro-3-hydroxy-2-nitrobenzoic acid | SnCl₂, HCl | 85-95% | This compound |

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point (MP): To assess purity.

-

Infrared Spectroscopy (IR): To identify key functional groups (-OH, -NH₂, C=O).

Safety and Handling

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE. Always add acid to water, never the other way around.

-

Metal/acid reductions can generate hydrogen gas, which is flammable. Ensure adequate ventilation.

-

Handle all organic solvents in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that serves as an excellent case study in the strategic application of directing group effects in aromatic chemistry. The proposed pathway, starting from 3-hydroxybenzoic acid, offers a logical and regioselective route to the target molecule. By carefully controlling reaction conditions, particularly temperature, and selecting appropriate reagents for each step, researchers can achieve high yields and purity. This guide provides a robust framework for the laboratory-scale synthesis of this important chemical intermediate.

References

- Cohen, T., et al. (Year). Journal of the American Chemical Society. [This is a placeholder for a specific reference to a Sandmeyer-type hydroxylation, which was considered but not used in the final proposed pathway. A real reference would be inserted here if applicable.]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

- Google Patents. (1993).

-

YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]

-

PubMed. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]

-

PrepChem.com. (Date N/A). A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.

-

PubMed. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. [Link]

-

Wikipedia. (Date N/A). Reduction of nitro compounds. [Link]

-

Organic-Chemistry.org. (Date N/A). Nitro Reduction. [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

2-Amino-4-chloro-3-hydroxybenzoic acid IUPAC name

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Characterization, and Application as a 3-HAAO Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 4-Chloro-3-hydroxyanthranilic acid), a pivotal molecule in neurochemical research. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its significant role as a potent enzyme inhibitor in the kynurenine pathway, offering insights for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted anthranilic acid derivative. Its unique arrangement of functional groups—amino, chloro, hydroxyl, and carboxylic acid—on the benzene ring dictates its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 4-Chloro-3-hydroxyanthranilic acid | [1] |

| CAS Number | 23219-33-2 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | 363.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.636 g/cm³ (Predicted) | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Plausible Synthetic Pathway

While specific, detailed industrial syntheses are proprietary, a chemically sound and logical pathway can be devised based on established organic chemistry principles and synthesis of analogous compounds. A common strategy for preparing substituted aminobenzoic acids involves the nitration of a suitable precursor followed by the reduction of the nitro group.

A plausible two-step synthesis starting from 4-chloro-3-hydroxybenzoic acid is outlined below. The initial nitration step is directed by the existing activating hydroxyl and deactivating but ortho-, para-directing chloro and carboxyl groups. The subsequent reduction of the nitro group to an amine is a standard transformation.

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Step 1 (Nitration): The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard method for electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating. The position ortho to the powerful hydroxyl group (C2) is the most likely site for nitration. Reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

-

Step 2 (Reduction): The reduction of an aromatic nitro group to an amine is a robust and high-yielding reaction. Catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic medium (e.g., HCl) are also effective and commonly used for this transformation.[3]

Analytical Characterization and Quality Control

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Integrated workflow for the analytical characterization of the target compound.

A. Spectroscopic Analysis (Expected Signatures):

-

¹H NMR (in DMSO-d₆): The spectrum should display distinct signals for the two aromatic protons on the ring. Due to the substitution pattern, they will likely appear as doublets. Broad signals corresponding to the protons of the carboxylic acid (-COOH), hydroxyl (-OH), and amine (-NH₂) groups would also be expected.

-

¹³C NMR (in DMSO-d₆): The spectrum will show seven distinct carbon signals: one for the carboxyl carbon (~165-175 ppm), and six for the aromatic carbons, each with a unique chemical shift influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch from the carboxylic acid and phenol (~3300-2500 cm⁻¹), N-H stretching of the primary amine (~3400-3200 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700-1680 cm⁻¹), and C-Cl stretching in the fingerprint region (~800-600 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent molecular ion peak [M-H]⁻ at m/z 186.0 or [M+H]⁺ at m/z 188.0, consistent with the molecular weight of 187.58. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive characteristic.

B. Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A standard protocol for purity analysis would employ a reversed-phase C18 column.

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is typically effective for separating polar aromatic compounds.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm or ~280 nm) would be appropriate.

-

Self-Validation: The protocol is validated by demonstrating a sharp, symmetrical peak for the main compound, with any impurities being well-resolved and quantifiable.

-

Application in Drug Discovery: Inhibition of 3-Hydroxyanthranilic Acid Oxidase (3-HAAO)

The primary and most significant application of this compound is as a potent inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAAO).[4][5]

The Kynurenine Pathway and Neurological Significance: The kynurenine pathway is the main route for the metabolism of the essential amino acid tryptophan. A key enzyme in this pathway, 3-HAAO, catalyzes the conversion of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconic semialdehyde, which then spontaneously cyclizes to form quinolinic acid.[4][6] Quinolinic acid is a known neurotoxin and an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction has been implicated in various neurodegenerative and inflammatory diseases.

By inhibiting 3-HAAO, this compound effectively blocks the production of quinolinic acid.[4] This makes it an invaluable research tool for studying the pathological roles of the kynurenine pathway and a lead compound for developing therapeutics aimed at reducing neurotoxicity.

Caption: Mechanism of action: Inhibition of 3-HAAO in the kynurenine pathway.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally similar aminohydroxybenzoic acids can inform handling procedures.[2]

Potential Hazards (based on analogous compounds): [7][8][9][10]

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Laboratory Practices:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized chemical with significant value in the field of neuroscience and medicinal chemistry. Its role as a potent inhibitor of 3-hydroxyanthranilic acid oxidase provides a powerful tool for investigating neurodegenerative diseases linked to the kynurenine pathway. Understanding its synthesis, analytical profile, and mechanism of action is crucial for its effective application in research and the development of novel therapeutic strategies.

References

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

-

Chemsrc. (n.d.). 4-Chloro-3-iodobenzoic acid. Retrieved February 1, 2026, from [Link]

-

American Elements. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Retrieved February 1, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.

-

PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Heyes, M. P., Hutto, B., & Schepers, G. (1989). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase. Neurochemistry international, 15(3), 345–348. [Link]

-

Proniewicz, L. M., Wesełucha-Birczyńska, A., Barański, A., & Borowiak-Palen, E. (2001). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 596(1-3), 145-159. [Link]

-

Semantic Scholar. (n.d.). 4-chloro-3-hydroxyanthranilic acid. Retrieved February 1, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 1, 2026, from [Link]

-

DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved February 1, 2026, from [Link]

-

Autech Corp. (n.d.). MSDS of 2-amino-3-chloro-4-methylbenzoic acid. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). Butanenitrile, 4-chloro-3-hydroxy-. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3-Dimethyl-2-pentanol (CAS 50819-06-2). Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxyanthranilic Acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (1,3-dimethylbutyl)- (CAS 19219-84-2). Retrieved February 1, 2026, from [Link]

-

Stone, T. W., & Darlington, L. G. (2002). The kynurenine pathway in health and disease. The FEBS journal, 269(24), 5987-6001. [Link]

-

Chemsrc. (n.d.). 1-Chloro-2-methoxy-4-methylbenzene. Retrieved February 1, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-chloro-3-hydroxyanthranilic acid | Semantic Scholar [semanticscholar.org]

- 6. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Structural Characterization & Solid-State Analysis: 2-Amino-4-chloro-3-hydroxybenzoic Acid

This guide is structured as a high-level technical whitepaper designed for researchers investigating the solid-state properties of polysubstituted aminobenzoic acids. It focuses on the specific challenges presented by the tetrasubstituted scaffold of 2-Amino-4-chloro-3-hydroxybenzoic acid (ACHBA).

Executive Summary & Structural Significance[1][2][3]

This compound (ACHBA) represents a highly functionalized aromatic scaffold utilized in the synthesis of bioactive quinolines and actinomycin analogs. Structurally, it is a tetrasubstituted benzene ring (positions 1, 2, 3, and 4), presenting unique steric and electronic challenges for crystal engineering.

The contiguous substitution pattern—Carboxyl (C1), Amine (C2), Hydroxyl (C3), and Chlorine (C4)—creates a dense H-bond donor/acceptor network. Understanding its crystal structure is critical for:

-

Polymorph Control: Identifying stable forms for pharmaceutical formulation.

-

Synthons: Mapping the competition between the zwitterionic form (common in anthranilic acids) and the neutral form.

-

Solubility Profile: Correlating packing efficiency with dissolution rates in aqueous media.

Chemical Context & Synthesis for Crystallography

Before attempting crystallization, purity is paramount. The synthesis of ACHBA typically involves the chlorination of 3-hydroxyanthranilic acid or the reduction of nitro-precursors.

Critical Impurity Alert: Common synthetic byproducts include the des-chloro analog (3-hydroxyanthranilic acid) or regioisomers (6-chloro). These impurities can act as crystal growth inhibitors or seed unwanted polymorphs.

Purification Protocol for Single Crystal Growth

-

Step 1: Dissolve crude ACHBA in minimal hot Ethanol (EtOH).

-

Step 2: Treat with activated charcoal to remove oligomeric color bodies; filter hot through Celite.

-

Step 3: Acidify slightly with HCl (if in salt form) to ensure the neutral species precipitates, or adjust pH to the isoelectric point if zwitterionic behavior is suspected (approx pH 3.5–4.5).

-

Step 4: Recrystallize from EtOH/Water (80:20) to obtain microcrystalline powder suitable for sublimation or slow evaporation.

Crystallization Screening Strategy

The high density of functional groups in ACHBA allows for diverse supramolecular synthons. The screening strategy must target both kinetic (fast precipitation) and thermodynamic (slow growth) forms.

Experimental Workflow

The following diagram outlines the decision matrix for solvent selection based on the polarity and hydrogen-bonding capability of ACHBA.

Figure 1: Decision matrix for ACHBA crystallization. The contiguous functional groups make solubility unpredictable; vapor diffusion is often superior for tetrasubstituted benzenes.

Structural Characterization (XRD)[1]

When a suitable crystal is obtained, the following parameters are expected based on structural analogs (e.g., 2-amino-4-chlorobenzoic acid [1] and 3-hydroxyanthranilic acid).

Data Collection Parameters[1][4][5][6][7][8]

-

Temperature: 100 K (Essential). The hydroxyl and amine protons are prone to disorder. Low temperature freezes the H-bond network, allowing precise location of H-atoms.

-

Source: Mo-Kα (

Å) is preferred to minimize absorption by the Chlorine atom, though Cu-Kα is acceptable for small organic crystals. -

Resolution: Aim for

Å or better to resolve the C-H...O vs O-H...O interactions.

Predicted Unit Cell & Space Group

Based on the packing of planar anthranilic acid derivatives:

-

Crystal System: Monoclinic or Triclinic.

-

Space Group:

(most common for centrosymmetric dimers) or -

Z: 4 (General positions).

Key Structural Motifs (The "Why" behind the structure)

The crystal packing is governed by the competition between intramolecular and intermolecular forces.

-

Intramolecular Resonance (S(6) Ring): The 2-Amine (

) acts as a donor to the Carbonyl Oxygen of the 1-Carboxylic acid. This forms a stable 6-membered planar ring (S(6) graph set motif), locking the carboxyl group into coplanarity with the benzene ring [1]. -

The "Sandwiched" Hydroxyl: The 3-OH group is sterically crowded between the 2-Amine and the 4-Chloro group.

-

Hypothesis: The 3-OH will likely twist slightly out of plane to form an intermolecular H-bond with the carboxylate of a neighboring molecule, linking the dimers into sheets.

-

Chlorine Effect: The 4-Cl atom is electron-withdrawing, increasing the acidity of the 3-OH (phenol) and reducing the basicity of the 2-NH2. This reduces the likelihood of zwitterion formation compared to unsubstituted anthranilic acid.

-

Supramolecular Analysis & Synthons

Understanding the packing forces allows us to predict physical stability.

Primary Synthon: Carboxylic Acid Dimer ( )

Unless the molecule is zwitterionic, the dominant interaction will be the centrosymmetric carboxylic acid dimer. Two molecules face each other, linked by two O-H...O hydrogen bonds.[1]

Secondary Synthon: The Chlorine "Bumper"

The Chlorine atom at position 4 acts as a steric bumper. It often participates in weak Halogen Bonding (C-Cl...O or C-Cl...

Figure 2: Interaction map showing the hierarchy of supramolecular forces. The Acid Dimer is the primary anchor, while Cl interactions dictate the stacking geometry.

Quantitative Data Summary (Predicted vs. Analog)

The following table summarizes the expected crystallographic metrics derived from homologous structures (2-amino-4-chlorobenzoic acid and 3-hydroxyanthranilic acid).

| Parameter | Value (Range/Expected) | Structural Driver |

| Space Group | Centrosymmetric packing preference of acid dimers [1]. | |

| C1-C2 Bond | 1.41 - 1.43 Å | Typical aromatic bond. |

| C-Cl Bond | 1.73 - 1.75 Å | Standard aryl-chloride length. |

| Intramol. H-Bond | N-H...O ( | Resonance assisted H-bond (RAHB) stabilizing the planar conformation. |

| Density | High density due to Chlorine atom (heavy atom effect). | |

| Zwitterion Status | Unlikely (Neutral preferred) | 4-Cl withdraws electron density, reducing amine basicity below threshold for proton transfer. |

References

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2010).[1] 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3269. Link

-

PubChem. This compound (Compound). National Library of Medicine.[2] Link

-

Sigma-Aldrich. 2-Amino-4-chlorobenzoic acid Product Specification. Link

Disclaimer: This guide is based on crystallographic principles and structural analogs. Experimental verification via Single Crystal X-Ray Diffraction (SC-XRD) is required for definitive structural assignment.

Sources

Technical Guide: Research Applications of 2-Amino-4-chloro-3-hydroxybenzoic Acid (4-Cl-3-HAA)

Executive Summary

2-Amino-4-chloro-3-hydroxybenzoic acid, commonly referred to in literature as 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) , is a highly specific, potent inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

By selectively blocking 3-HAO, this compound interrupts the kynurenine pathway, preventing the formation of quinolinic acid (QUIN) —a potent endogenous neurotoxin and N-methyl-D-aspartate (NMDA) receptor agonist. Consequently, 4-Cl-3-HAA has emerged as a critical chemical probe and therapeutic candidate for mitigating excitotoxicity in neurodegenerative conditions, spinal cord injury (SCI), and autoimmune inflammation.

This guide details the physicochemical profile, mechanism of action, and validated experimental protocols for utilizing 4-Cl-3-HAA in translational research.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-3-hydroxyanthranilic acid; 4-Cl-3-HAA |

| CAS Number | 23219-33-2 (Free Acid); 2230807-81-3 (Hydrobromide) |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Solubility | Soluble in dilute alkali (NaOH), DMSO; slightly soluble in water.[1][2][3][4] |

| pKa (Predicted) | ~4.59 (Carboxyl group) |

| Appearance | Off-white to crystalline solid |

Structural Insight: The compound is a halogenated derivative of 3-hydroxyanthranilic acid (3-HAA) . The introduction of the chlorine atom at the C4 position is the critical structural determinant that confers inhibitory activity against 3-HAO, transforming a metabolic substrate into a competitive inhibitor.

Mechanism of Action: Kynurenine Pathway Modulation

The therapeutic value of 4-Cl-3-HAA lies in its precise intervention within the tryptophan catabolic pathway.

The Excitotoxicity Axis

Under inflammatory conditions, the kynurenine pathway is upregulated. The enzyme 3-HAO converts 3-hydroxyanthranilic acid (3-HAA) into 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) , which spontaneously cyclizes to form Quinolinic Acid (QUIN) .

-

Quinolinic Acid (QUIN): An NMDA receptor agonist that causes excitotoxic neuronal death and lipid peroxidation.

-

4-Cl-3-HAA Action: It competitively inhibits 3-HAO, reducing QUIN production and shifting the pathway towards the accumulation of 3-HAA (which has antioxidant properties) or diverting flux towards kynurenic acid (a neuroprotective NMDA antagonist) upstream.

Pathway Visualization[7]

Figure 1: Mechanism of Action. 4-Cl-3-HAA inhibits 3-HAO, blocking the conversion of 3-HAA to the neurotoxin Quinolinic Acid.[5]

Research Applications

Spinal Cord Injury (SCI) & Neuroprotection

Research by Yates et al. established that 4-Cl-3-HAA significantly reduces secondary tissue damage following spinal cord injury.[6]

-

Effect: Reduces intraspinal QUIN levels by >80% within hours of administration.

-

Outcome: Preserves white matter tracts and improves locomotor functional recovery in guinea pig models [1].[6]

Autoimmune Inflammation (EAE)

In Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis, 4-Cl-3-HAA is used to probe the role of the IDO pathway.

-

Synergy: When combined with treatments that boost IDO activity (like STING agonists), blocking downstream toxicity with 4-Cl-3-HAA enhances therapeutic efficacy, suggesting that the upstream metabolites (Kynurenine) are immunoregulatory, while downstream metabolites (QUIN) are detrimental [2].

Experimental Protocols

Protocol A: In Vitro 3-HAO Inhibition Assay

Purpose: To determine the IC50 of 4-Cl-3-HAA or validate enzyme activity in tissue homogenates.

Reagents:

-

Buffer: 50 mM MES buffer (pH 6.0) or HEPES (pH 7.0).

-

Substrate: [1-14C]-3-Hydroxyanthranilic acid (radiolabeled) or unlabeled 3-HAA for spectrophotometric assay.

-

Cofactor: Ferrous ammonium sulfate (Fe(NH4)2(SO4)2), required for 3-HAO activity.

-

Stop Solution: 6% Perchloric acid or 1M H2SO4.

Workflow:

-

Preparation: Homogenize tissue (brain/liver) in cold MES buffer (1:5 w/v). Centrifuge at 20,000 x g for 20 mins to obtain cytosolic fraction.

-

Incubation Mix:

-

100 µL Tissue Supernatant (Enzyme source).

-

50 µL 4-Cl-3-HAA (Variable concentrations: 0.1 µM – 100 µM).

-

Incubate for 5 minutes at 37°C to allow inhibitor binding.

-

-

Initiation: Add 50 µL Substrate Mix (Final conc: 50 µM 3-HAA + 50 µM Fe2+).

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 50 µL Stop Solution.

-

Quantification:

-

Radiometric: Isolate 14C-QUIN via ion-exchange chromatography (Dowex 50 H+ form).[5]

-

Spectrophotometric: Measure decrease in absorbance at 360 nm (disappearance of 3-HAA) or HPLC detection of QUIN.

-

Validation Criteria: A control blank containing 10 µM 4-Cl-3-HAA should show near-complete suppression of signal, confirming specificity [3].

Protocol B: In Vivo Administration (Rodent Model)

Purpose: To inhibit QUIN production in CNS injury models.

Formulation:

-

4-Cl-3-HAA is hydrophobic in free acid form.

-

Vehicle: Dissolve in 0.1 M NaOH, adjust pH to 7.4 with HCl, and dilute with phosphate-buffered saline (PBS).

-

Note: Solutions should be prepared fresh and protected from light (oxidation sensitive).

Dosing Regimen (Based on Yates et al. [1]):

-

Dosage: 125 mg/kg to 350 mg/kg.

-

Route: Intraperitoneal (i.p.) or subcutaneous (s.c.).

-

Frequency: Twice daily (b.i.d) for acute phases (Days 0–5 post-injury).

-

Pharmacokinetics: The compound crosses the blood-brain barrier, but high systemic doses are often required to achieve effective CNS concentrations due to rapid clearance.

Synthesis & Sourcing

While commercially available, 4-Cl-3-HAA can be synthesized or generated metabolically.

-

Metabolic Route: 4-Cl-3-HAA is a metabolite of 6-chlorotryptophan .[7] In biological systems dosed with 6-chlorotryptophan, the kynurenine pathway enzymes convert it sequentially into 4-chloro-kynurenine and then 4-Cl-3-HAA [4].

-

Chemical Sourcing:

-

Major Suppliers: Sigma-Aldrich (Merck), American Elements, Enamine.

-

Purity Requirement: >98% (HPLC) is recommended for biological assays to avoid interference from non-chlorinated analogs.

-

Future Outlook

The primary limitation of 4-Cl-3-HAA is its rapid clearance and moderate blood-brain barrier penetrability. Current medicinal chemistry efforts focus on prodrug strategies (e.g., esterification of the carboxylic acid) to enhance lipophilicity and CNS retention. Furthermore, its use as a "pathway editor" allows researchers to decouple the immunotolerant effects of IDO activation from the neurotoxic effects of QUIN, providing a nuanced tool for cancer immunotherapy and neuroimmunology.

References

-

Yates, J. R., et al. (2006).[6] "4-Chloro-3-hydroxyanthranilate reduces local quinolinic acid synthesis, improves functional recovery, and preserves white matter after spinal cord injury."[6] Journal of Neurotrauma.

-

Mellor, A. L., et al. (2021). "Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis." Frontiers in Immunology.

-

Parli, C. J., Krieter, P., & Schmidt, B. (1980).[7] "Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase." Archives of Biochemistry and Biophysics.

-

Saito, K., et al. (1993). "Regulation of quinolinic acid neosynthesis in mouse, rat and human brain by iron and iron chelators in vitro." Journal of Neurochemistry.

Sources

- 1. cao.labshare.cn:10580 [cao.labshare.cn:10580]

- 2. CNP0571729.0 - COCONUT [coconut.naturalproducts.net]

- 3. 4-chloro-3-hydroxyanthranilic acid | 23219-33-2 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. REGULATION OF QUINOLINIC ACID NEOSYNTHESIS IN MOUSE, RAT AND HUMAN BRAIN BY IRON AND IRON CHELATORS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-chloro-3-hydroxybenzoic Acid Derivatives

Introduction: Unveiling the Potential of a Substituted Anthranilic Acid Scaffold

In the landscape of modern drug discovery, the search for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Substituted benzoic acids, particularly the anthranilic acid framework, represent a privileged starting point for the development of new therapeutic agents. This guide focuses on the therapeutic potential of a specific, yet underexplored, scaffold: 2-Amino-4-chloro-3-hydroxybenzoic acid . While direct biological data on this exact molecule is emerging, a comprehensive analysis of its close structural analogs and derivatives provides compelling evidence for its promise in oncology and infectious diseases.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will synthesize the current understanding of the biological activities associated with derivatives of this core structure. We will delve into the established anticancer and antimicrobial properties of closely related compounds, providing not just a review of the data, but also the causality behind experimental designs and detailed, actionable protocols for researchers to validate and expand upon these findings.

Synthetic Strategies: Building the Molecular Toolkit

The therapeutic potential of any scaffold is intrinsically linked to its synthetic tractability. The this compound core and its derivatives can be accessed through established organic synthesis routes. While a specific protocol for the title compound is not extensively published, general methods for the synthesis of substituted aminobenzoic acids are well-documented. A common approach involves the functionalization of a commercially available starting material, such as a dichlorobenzoic acid or a nitro-chlorobenzoic acid, through a series of nitration, reduction, and nucleophilic substitution reactions.

For instance, a plausible synthetic route could commence with the nitration of a dichlorobenzoic acid, followed by a selective reduction of the nitro group to an amine, and subsequent hydrolysis or other functional group interconversion to yield the desired product. The synthesis of related compounds, such as 2-amino-3-chlorobenzoic acid, has been achieved with good yields using multi-step procedures that can be adapted for the synthesis of the title compound and its derivatives[1].

Furthermore, the amino and carboxylic acid functional groups on the core scaffold provide convenient handles for derivatization, allowing for the creation of diverse chemical libraries of amides, esters, and Schiff bases to explore structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Survival Pathways

A significant body of evidence points to the potent anticancer activity of chloro- and hydroxy-substituted aminobenzoic acid derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of critical cell survival and proliferation pathways.

Mechanism of Action: Induction of Apoptosis via PI3K/AKT Pathway Inhibition

One of the most well-documented mechanisms of action for anticancer aminobenzoic acid derivatives is the induction of apoptosis. Studies on 2-amino-3-chlorobenzoic acid (2A3CB), a close isomer of the title compound, have shown that it exerts strong cytotoxic effects on breast cancer cells (MDA-MB-231)[2]. This activity is linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a crucial mediator of cell survival and proliferation in many cancers[2][3].

The PI3K/AKT pathway, when activated by growth factors, leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2[4][5][6]. By inhibiting this pathway, compounds like 2A3CB can shift the balance towards apoptosis, leading to cancer cell death[2]. This is often accompanied by the downregulation of proliferative markers like PCNA and STAT3[2]. Furthermore, some derivatives have been shown to induce apoptosis through the generation of intracellular reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, leading to the activation of the caspase cascade[7].

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of these derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Time (h) | Reference |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast) | 26 | 24 | [2] |

| 5 | 48 | [2] | ||

| 7.2 | 72 | [2] | ||

| Ursolic acid derivative 7b (2-amino-4-aryl-pyrimidine) | MCF-7 (Breast) | 0.48 ± 0.11 | - | [7] |

| HeLa (Cervical) | 0.74 ± 0.13 | - | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Antimicrobial Activity: A Potential New Class of Antibiotics

Derivatives of chlorobenzoic acid have demonstrated notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungal strains. This suggests that the this compound scaffold could serve as a foundation for the development of novel antimicrobial agents.

Spectrum of Activity

Studies on 2-chlorobenzoic acid derivatives have shown that they are often more effective against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8] Schiff base derivatives, in particular, have been identified as potent antimicrobial agents within this class of compounds[8].

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µM/ml) | Reference |

| 2-chlorobenzoic acid derivative 6 (Schiff's base) | Escherichia coli | 2.27 | [8] |

| Staphylococcus aureus | 1.91 | [8] | |

| Norfloxacin (Standard) | Escherichia coli | 2.61 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate culture, select several colonies of the test microorganism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Prepare a stock solution of the test compound and add 50 µL to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth indicator dye, such as resazurin, can be added to aid in the visualization of metabolic activity.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 6. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-chloro-3-hydroxybenzoic Acid: A Strategic Scaffold for Neuroactive Agents and Heterocyclic Synthesis

This technical guide details the chemical profile, synthesis, and application of 2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid), a critical intermediate in the study of the kynurenine pathway and a versatile scaffold for heterocyclic chemistry.

Executive Summary

This compound (4-Cl-3-HANA) is a halogenated derivative of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HANA). While primarily recognized as a potent, mechanism-based inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) , its structural density—featuring an amino group, a phenol, a carboxylic acid, and an aryl chloride on a single benzene ring—makes it a high-value building block for "privileged structures" in medicinal chemistry, particularly benzoxazoles and quinazolines.

This guide provides a comprehensive analysis of its synthesis, biological mechanism, and utility in organic synthesis, designed for researchers in neuropharmacology and synthetic medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-Chloro-3-hydroxyanthranilic acid |

| CAS Registry Number | 23219-33-2 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, dilute aqueous base; sparingly soluble in water |

| pKa Values (Est.) | COOH: ~2.5 |

| Key Functional Groups | [1][2][3][4][5][6][7] • 2-Amino + 3-Hydroxy: Precursor for benzoxazoles.• 2-Amino + 1-Carboxyl: Precursor for quinazolines.• 4-Chloro: Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald). |

Biological Significance: The Kynurenine Pathway

The primary biological application of 4-Cl-3-HANA is the inhibition of 3-HAO , the enzyme responsible for ring-opening 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). ACMS spontaneously cyclizes to Quinolinic Acid (QUIN) , a potent excitotoxin and NMDA receptor agonist implicated in neurodegenerative diseases like Huntington's and Alzheimer's.

By inhibiting 3-HAO, 4-Cl-3-HANA prevents the accumulation of neurotoxic QUIN, shifting the pathway balance.

Pathway Visualization

Figure 1: The Kynurenine Pathway highlighting the intervention point of this compound.

Synthetic Routes[3][7][8][11][15][16]

Direct chlorination of 3-hydroxyanthranilic acid often yields mixtures of regioisomers (4-Cl and 6-Cl). A regioselective directed metalation approach is preferred for high-purity synthesis.

The Directed Metalation Route (Oxazoline Method)

This "unambiguous" synthesis, adapted from Calderone et al., utilizes an oxazoline directing group to install the nitrogen at the C2 position of a pre-chlorinated scaffold.

Step-by-Step Mechanism:

-